molecular formula C17H24N2O2 B2456386 2-methyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide CAS No. 2380174-31-0

2-methyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide

Cat. No.: B2456386
CAS No.: 2380174-31-0
M. Wt: 288.391
InChI Key: QRCJDTMTYHXURU-UHFFFAOYSA-N
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Description

2-methyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide is a synthetic organic compound that belongs to the class of benzamides It features a morpholine ring, a cyclobutyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide typically involves the following steps:

    Formation of the cyclobutylmethylamine intermediate: This step involves the reaction of cyclobutanone with morpholine in the presence of a reducing agent such as sodium borohydride to form the cyclobutylmethylamine.

    Acylation reaction: The cyclobutylmethylamine is then reacted with 2-methylbenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety or the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzamide moiety.

    Reduction: Reduced forms of the benzamide or morpholine ring.

    Substitution: Substituted benzamide derivatives with various functional groups.

Scientific Research Applications

2-methyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-Morpholin-4-ylcyclobutyl)methyl]-2-phenylethanesulfonamide
  • 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one

Uniqueness

2-methyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide is unique due to its specific combination of a morpholine ring, a cyclobutyl group, and a benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-14-5-2-3-6-15(14)16(20)18-13-17(7-4-8-17)19-9-11-21-12-10-19/h2-3,5-6H,4,7-13H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCJDTMTYHXURU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2(CCC2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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